2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide
Description
2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a cyanophenoxy group and a methoxypropan-2-yl group attached to the acetamide backbone
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-10(8-17-2)15-13(16)9-18-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
NSGZYDBCHVDTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)COC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Formation of 3-cyanophenol: This can be achieved through the nitration of phenol followed by reduction and subsequent cyanation.
Etherification: The 3-cyanophenol is then reacted with 1-methoxypropan-2-yl chloride in the presence of a base to form 3-cyanophenoxy-1-methoxypropane.
Amidation: Finally, the intermediate is reacted with acetic anhydride and ammonia or an amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are common.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Various substituted phenoxy derivatives can be formed.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyanophenoxy group could be involved in binding interactions, while the methoxypropan-2-yl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide: Similar structure but with the cyanophenoxy group in the para position.
2-(3-cyanophenoxy)-N-(2-methoxypropan-2-yl)acetamide: Similar structure but with a different substitution on the acetamide nitrogen.
Uniqueness
The specific positioning of the cyanophenoxy and methoxypropan-2-yl groups in 2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide may confer unique chemical and biological properties, such as specific binding affinities or reactivity profiles.
Biological Activity
2-(3-cyanophenoxy)-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyanophenoxy group and an acetamide moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It could bind to receptors, modulating their activity and influencing cellular responses.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, studies on the MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies have shown that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Case Studies
A notable case study involved the evaluation of the compound's effects on glioblastoma U-87 cells compared to normal NIH3T3 cells. The results indicated that while the compound effectively reduced U-87 cell viability, it exhibited significantly less cytotoxicity towards NIH3T3 cells, highlighting its potential selectivity for cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
